
2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline, also known as EEPA, is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless to pale yellow liquid with a sweet, ether-like odor and is soluble in water, alcohol, and most organic solvents. EEPA is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in various reactions, including the synthesis of polymers and the production of polyurethane foam. EEPA has been studied in a variety of scientific research applications, ranging from cell biology and biochemistry to pharmacology and toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Synthesis of Transition Metal Complexes : Bis(N-ethylbenzimidazol-2-ylmethyl)aniline (Etbba) and its copper(II), manganese(II), and nickel(II) complexes have been synthesized. These complexes exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol (Wu et al., 2015).
Nonlinear Optical Applications : Polymerization of p-(2-methacryloyloxyethoxy)-N-(4-nitrostilbenzylidene)aniline leads to polymers effective for second-order nonlinear optical applications. The polymers display high thermal stability, suitable for NLO device applications (Lee, 1996).
Photochromism Studies : N-(2-hydroxybenzylidene)aniline exhibits photochromic behavior. Spectroscopic studies revealed the formation of a zwitterion photoproduct rather than an ortho-quinone upon irradiation (Lewis & Sandorfy, 1982).
Synthesis of Fluorinated Derivatives : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline have been conducted, focusing on high yield and environmental considerations (Zi-qiang, 2007).
Antimicrobial and Structural Analysis : 4-Methoxy-N-(nitrobenzylidene)-aniline has been studied for its antimicrobial activity and structural properties, including vibrational analysis and molecular dynamic simulations (Subi et al., 2022).
Biochemical and Pharmacological Research
DNA-binding and Antioxidant Activities : Bis(benzimidazol-2-ylmethyl)aniline derivatives have shown DNA-binding properties and significant antioxidant activities, suggesting potential biological applications (Wu et al., 2014).
Ultrafast Photoisomerization Study : N-(2-methoxybenzylidene)aniline's photoisomerization in the gas phase has been explored, revealing insights into the photochemical processes and isomerization pathways (Gao & Wang, 2021).
Photometric Determination of Hydrogen Peroxide : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives were assessed as hydrogen donors for photometric determination of hydrogen peroxide, indicating potential applications in analytical chemistry (Tamaoku et al., 1982).
Acetylcholinesterase Inhibition and Alzheimer's Treatment : N-(4-phenoxybenzyl)aniline derivatives were synthesized and evaluated for inhibiting acetylcholinesterase and treating Alzheimer's disease. One compound showed significant in vivo improvement in learning and memory (Srivastava et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDWTADKOUNSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

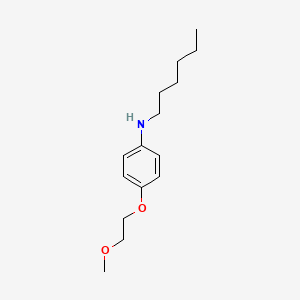
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
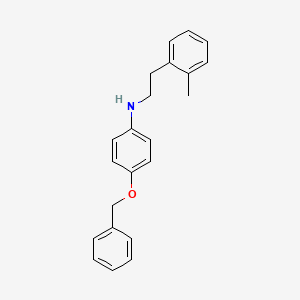
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
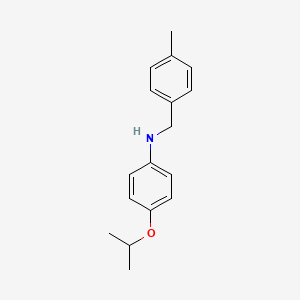
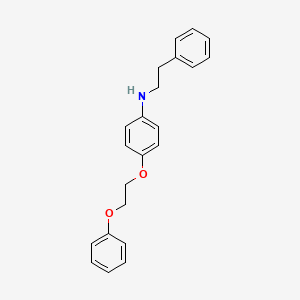
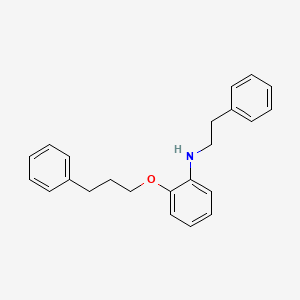
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

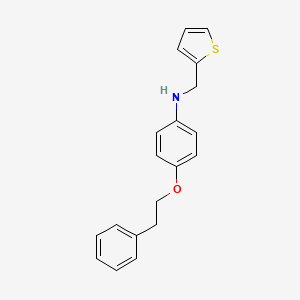
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)